1H-Benzimidazole-1-butanamine
Description
1H-Benzimidazole-1-butanamine is a benzimidazole derivative characterized by a butanamine substituent at the 1-position of the benzimidazole core. Its molecular formula is C₁₂H₁₇N₃, with an average molecular mass of 203.289 g/mol and a monoisotopic mass of 203.142248 g/mol . The compound is registered under CAS No. 79851-06-2 and is structurally defined by a four-carbon amine chain (butanamine) attached to the nitrogen atom of the benzimidazole heterocycle .
Properties
IUPAC Name |
4-(benzimidazol-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c12-7-3-4-8-14-9-13-10-5-1-2-6-11(10)14/h1-2,5-6,9H,3-4,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQDSMLBPJKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402616 | |
| Record name | 1H-Benzimidazole-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79851-06-2 | |
| Record name | 1H-Benzimidazole-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Benzimidazole-1-butanamine typically involves the condensation of 1,2-phenylenediamine with butanal, followed by cyclization to form the benzimidazole ring. This reaction can be catalyzed by various agents, including acids and bases. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1H-Benzimidazole-1-butanamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the benzimidazole ring, often using reagents like alkyl halides
Scientific Research Applications
Anticancer Activity
Research has demonstrated that benzimidazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies indicate that specific derivatives of 1H-benzimidazole-1-butanamine can induce apoptosis in cancer cells through mitochondrial pathways.
- Case Study : A study evaluated several N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, revealing that compounds with longer alkyl chains exhibited enhanced anticancer activity against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 16.38 to 100 μM .
Antimicrobial Properties
Benzimidazole derivatives have shown promising antimicrobial activity against a range of pathogens. The compound's structure allows it to penetrate bacterial membranes effectively.
- Case Study : In vitro studies found that certain derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values as low as 4 μg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives is also noteworthy. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.
- Application : Compounds derived from this compound have been investigated for their ability to modulate inflammatory responses in cellular models, indicating potential for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with butanamine under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-butanamine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. It also inhibits enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1H-Benzimidazole-1-butanamine with key analogs, focusing on substituent variations, molecular properties, and research implications.
Key Structural and Functional Insights:
Substituent Polarity : The butanamine group in the target compound enhances hydrophilicity compared to alkyl (e.g., butyl) or aryl (e.g., cyclohexyl) substituents. This may improve aqueous solubility, a critical factor in drug design .
Electronic Effects : The terminal amine in this compound provides a basic site (pKa ~9–10), whereas the nitrile analog exhibits electron-withdrawing properties, altering reactivity in nucleophilic substitutions .
Solubility and Stability
- This compound demonstrates ~20% higher solubility in water compared to its butyl analog (CAS 4886-30-0) due to amine-water hydrogen bonding .
- The nitrile derivative (CAS 58553-97-2) shows superior stability under acidic conditions, likely due to reduced protonation susceptibility .
Pharmacological Potential
- Antimicrobial Activity : Preliminary studies suggest that the amine group in this compound enhances interactions with bacterial membrane proteins, yielding moderate activity against E. coli (MIC = 32 µg/mL) .
- Enzyme Inhibition : The cyclohexyl analog (CAS 91820-88-1) exhibits stronger inhibition of cytochrome P450 enzymes, possibly due to hydrophobic interactions with active sites .
Biological Activity
1H-Benzimidazole-1-butanamine, a derivative of benzimidazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the compound's pharmacological potential.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , antiviral , antitumor , and anti-inflammatory properties. The structural framework of benzimidazole allows for various substitutions that can enhance bioactivity and selectivity against specific targets.
Antimicrobial Activity
This compound and its derivatives have demonstrated notable antimicrobial effects against various pathogens. Research indicates that compounds within this class exhibit Minimum Inhibitory Concentrations (MICs) ranging from 1 µg/mL to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 32 |
| This compound | Klebsiella pneumoniae | 25 |
Antiviral Activity
Benzimidazole derivatives have also shown potential as antiviral agents. For instance, studies have reported that certain benzimidazole compounds inhibit viral replication by targeting viral enzymes or host cell pathways. The mechanism often involves interference with nucleic acid synthesis or viral protein function.
Antitumor Activity
The antitumor properties of this compound are particularly noteworthy. Research has indicated that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Table 2: Antitumor Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-methoxyphenethyl)-1H-benzimidazole | K562 (leukemia) | 3 |
| N-(4-nitrophenyl)-benzimidazole | A549 (lung cancer) | 5 |
| Benzimidazole derivative X | MCF-7 (breast cancer) | 4 |
Mechanistic Insights
The biological activity of benzimidazole derivatives is often linked to their ability to interact with specific biological targets. The presence of the butyl group in this compound does not significantly hinder the conjugation and structural organization essential for bioactivity. Computational studies using Density Functional Theory (DFT) have provided insights into the electronic properties and stability of these compounds, indicating favorable interactions with target biomolecules.
Case Studies
Several case studies highlight the effectiveness of benzimidazole derivatives in clinical settings:
- Anticancer Study : A study evaluated a series of benzimidazole derivatives against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as chemotherapeutic agents. The optimized compound showed an IC50 value lower than standard chemotherapeutics.
- Antimicrobial Study : In vitro evaluations against a panel of bacterial strains revealed that certain derivatives possess superior antibacterial activity compared to established antibiotics, suggesting their potential as alternative treatments for resistant infections.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.0 ppm (N-CH₂ butyl chain), and δ 1.0–1.5 ppm (alkyl chain protons).
- ¹³C NMR : Peaks near 150 ppm (benzimidazole C2), 45–50 ppm (N-CH₂), and 20–30 ppm (alkyl carbons).
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₁H₁₅N₃ (MW: 189.26). Fragmentation patterns confirm the butylamine side chain.
- IR Spectroscopy : Absorptions at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C aromatic).
Refer to hydroxy-phenyl benzimidazole derivatives for analogous spectral interpretation .
How can X-ray crystallography resolve structural ambiguities in 1H-Benzimidazole derivatives, and what software tools are recommended?
Advanced Research Question
Single-crystal X-ray diffraction is critical for confirming molecular geometry and hydrogen-bonding networks. Methodological steps include:
- Data Collection : At low temperatures (e.g., 93 K) to minimize thermal motion .
- Structure Refinement : Use SHELXL for small-molecule refinement (R factor < 0.04) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .
For example, 1-benzyl-1H-benzimidazole was resolved with a mean C–C bond length of 0.002 Å, validated via SHELXL .
What strategies address discrepancies in biological activity data among structurally similar benzimidazole derivatives?
Advanced Research Question
- Purity Analysis : Use HPLC or GC-MS to rule out impurities (e.g., unreacted starting materials) .
- Stereochemical Effects : Chiral HPLC or circular dichroism (CD) can identify enantiomeric differences.
- Solvent/Matrix Effects : Compare activity in polar vs. nonpolar solvents to assess solubility-driven variations.
Contradictions in hydroxy-phenyl benzimidazole bioactivity were resolved by verifying synthetic reproducibility and crystallographic consistency .
What common impurities arise during this compound synthesis, and how are they mitigated?
Basic Research Question
- Byproducts : Over-alkylated products (e.g., di-butyl derivatives) or unreacted benzimidazole.
- Identification : TLC or LC-MS monitors reaction progress.
- Mitigation :
How can computational methods predict the reactivity of this compound in novel reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites).
Integrate computational results with experimental X-ray data to validate electronic structure models .
What safety precautions are essential when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; consult a physician if ingested .
Refer to 1H-benzimidazole-2-carbaldehyde SDS for analogous hazard mitigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
